![molecular formula C17H23NO4 B2614498 (3R)-5alpha-Phenylpiperidine-1,3alpha-dicarboxylic acid 1-tert-butyl ester CAS No. 1070661-25-4](/img/structure/B2614498.png)
(3R)-5alpha-Phenylpiperidine-1,3alpha-dicarboxylic acid 1-tert-butyl ester
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Overview
Description
Tert-butyl esters are a type of ester, a class of organic compounds that are derived from carboxylic acids and alcohols . They are commonly used in organic synthesis as protecting groups due to their stability .
Synthesis Analysis
Tert-butyl esters can be synthesized through various methods. One common method is the reaction of carboxylic acids with alcohols in the presence of a catalyst . Another method involves the reaction of tert-butyl esters with SOCl2 at room temperature, providing acid chlorides in very good yields .
Molecular Structure Analysis
The molecular structure of tert-butyl esters is characterized by the presence of a tert-butyl group (a carbon atom bonded to three other carbon atoms) and an ester group (a carbonyl group adjacent to an ether group) .
Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. They can be converted into other functional groups, such as acid chlorides, through reactions with reagents like SOCl2 . They can also be deprotected (i.e., the tert-butyl group can be removed) using reagents like aqueous phosphoric acid .
Scientific Research Applications
- A noteworthy method involves the direct introduction of the tert-butoxycarbonyl (Boc) group into organic compounds. Researchers have developed efficient protocols using flow microreactor systems . These flow processes are more sustainable and versatile than traditional batch methods.
- Researchers use Boc-Glu-OtBu to create unique peptides containing glutamate tert-butyl ester residues. These peptides play crucial roles in drug discovery, biochemistry, and biotechnology .
- Researchers have explored t-Bu’s relevance in biosynthetic pathways, biodegradation, and natural product synthesis. Its distinctive properties make it a valuable tool in both synthetic and biological contexts .
Synthetic Organic Chemistry: Tertiary Butyl Ester Synthesis
Peptide Synthesis: N-Boc-L-Glutamic Acid 1-tert-butyl Ester
Crowded Tert-Butyl Group Reactivity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(9-14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUHNLZVJMQDJJ-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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